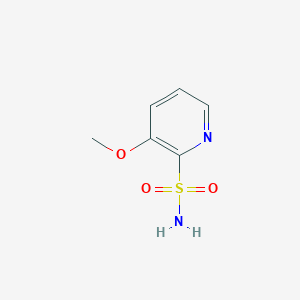
3-Methoxypyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O3S. It is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2NH2 .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of chemical reactions. A study reported the synthesis of 36 sulfonamide methoxypyridine derivatives as novel potent PI3K/mTOR dual inhibitors based on a scaffold hopping strategy . Another study reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a methoxy group (-OCH3) and a sulfonamide group (-SO2NH2) attached to a pyridine ring . The exact structure and properties can be further analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) .科学的研究の応用
Array-Based Structure and Gene Expression Relationship Study
Sulfonamide-focused libraries, including compounds with structures related to "3-Methoxypyridine-2-sulfonamide," have been evaluated for their antitumor properties. Notably, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) have shown promise as cell cycle inhibitors. These studies utilize high-density oligonucleotide microarray analysis to illuminate the drug-sensitive cellular pathways and pharmacophore structures critical for antitumor activity. Such research provides valuable insights into the design of new antitumor agents based on sulfonamide structures (Owa et al., 2002).
Detection of Sulfonamide Residues
In the context of food safety, methods have been developed to detect sulfonamide residues in chicken meat and eggs. A study proposed a multi-residue analysis using high-performance liquid chromatography (HPLC) to detect various sulfonamides, highlighting the extensive use of these compounds in veterinary practice due to their broad spectrum of activity and low cost. This research is crucial for ensuring that food products comply with regulatory standards for sulfonamide residues, thus protecting consumer health (Premarathne et al., 2017).
Chromatographic Characterization of Sulfonamide Imprinted Polymers
The study on the chromatographic characterization of molecularly imprinted polymers for sulfamethazine and sulfamethoxazole showcases the potential of these polymers in the selective analysis and detection of sulfonamide compounds. These polymers could be used in various applications, including the food industry and clinical settings, to analyze sulfonamide compounds efficiently (Zheng et al., 2001).
Microbial Strategy to Eliminate Sulfonamide Antibiotics
An interesting microbial degradation pathway of sulfamethoxazole and other sulfonamides has been identified, involving ipso-hydroxylation followed by fragmentation. This pathway suggests an ecological strategy to mitigate the persistence of sulfonamide antibiotics in the environment, which is crucial for addressing antibiotic resistance concerns (Ricken et al., 2013).
Synthesis and Antimicrobial Activity of Sulfonamide Derivatives
Research into the synthesis of new sulfonamide derivatives, such as pyridazinyl sulfonamides, has shown significant antimicrobial activities against various bacteria. This highlights the ongoing interest in sulfonamides for developing new antimicrobial agents (Mohamed, 2007).
作用機序
Target of Action
The primary targets of 3-Methoxypyridine-2-sulfonamide are Phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR) . These targets play a crucial role in cell proliferation, survival, migration, and metabolism .
Mode of Action
This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition can simultaneously improve the efficiency of anti-tumor therapy .
Biochemical Pathways
The inhibition of PI3K and mTOR by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. The inhibition of this pathway leads to decreased phosphorylation of AKT, an important downstream effector of PI3K .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, the compound can cause cell cycle arrest in the G0/G1 phase .
Safety and Hazards
The safety data sheet for 3-Methoxypyridine indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
生化学分析
Biochemical Properties
3-Methoxypyridine-2-sulfonamide has been found to interact with enzymes and proteins in biochemical reactions . For instance, it has been synthesized as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR), which play crucial roles in cell proliferation, survival, migration, and metabolism .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit cell proliferation and induce apoptosis in certain cell types . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level by inhibiting PI3K and mTOR, leading to decreased phosphorylation of AKT, an important downstream effector of PI3K .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins
特性
IUPAC Name |
3-methoxypyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTFTODLVLJQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566809-26-4 |
Source


|
| Record name | 3-methoxypyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
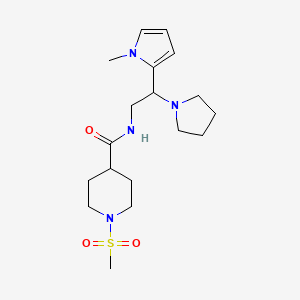
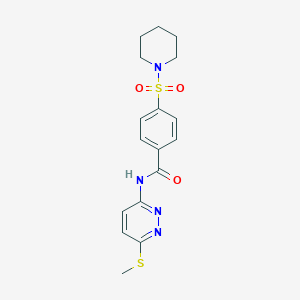
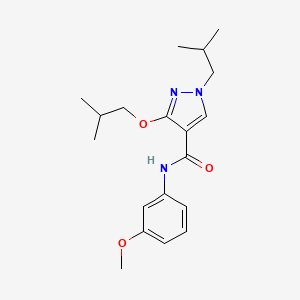
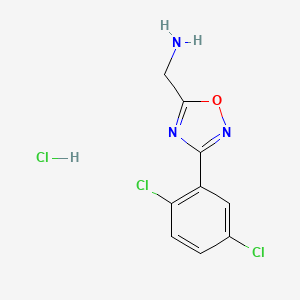
![(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2704587.png)
![N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2704588.png)
![8-((2-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704589.png)
![3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2704590.png)


![1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2704596.png)
![N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704597.png)

![2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one](/img/structure/B2704600.png)
